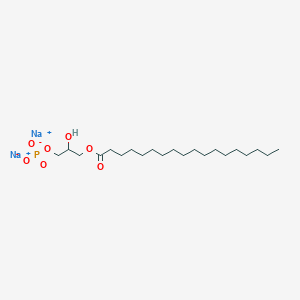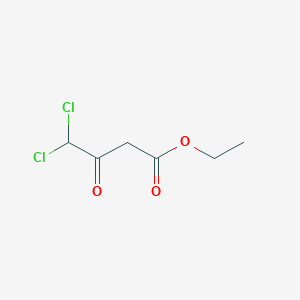
Methyl4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside is a complex carbohydrate derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl positions of the glucopyranoside. The reaction conditions often involve the use of acid catalysts to facilitate the formation of the benzylidene acetal .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acid or base catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The glucopyranoside moiety can facilitate the compound’s uptake and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,6-O-benzylidene-β-D-glucopyranoside: Similar in structure but lacks the 3-O-(β-D-glucopyranoside) group.
Methyl 3-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside: Contains an allyl group instead of the glucopyranoside group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H28O11 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2-[(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O11/c1-26-19-15(25)17(31-20-14(24)13(23)12(22)10(7-21)28-20)16-11(29-19)8-27-18(30-16)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3 |
Clé InChI |
URHVSGAXRNLQCN-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)

![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)


![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)



